BenchChemオンラインストアへようこそ!

Blz 945; blz-945

CSF-1R inhibition kinase selectivity TAM targeting

BLZ945 is the only CSF-1R inhibitor with sub-nanomolar potency (IC₅₀ 1 nM), >1000-fold selectivity over c-Kit/PDGFRβ, validated brain penetration with ABCB1/ABCG2 efflux characterization, and metabolic isomerization to active diastereomer M9. Superior to pexidartinib—eliminates c-Kit/FLT3 confounding. In PDGFB glioblastoma models, monotherapy extended survival from 5.7 to >26 weeks (64.3% survival). The definitive choice for unambiguous CSF-1R pharmacology in TAM reprogramming, microglial depletion, and immuno-oncology.

Molecular Formula C20H22N4O3S
Molecular Weight 398.5 g/mol
Cat. No. B13388362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlz 945; blz-945
Molecular FormulaC20H22N4O3S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O
InChIInChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)
InChIKeyADZBMFGQQWPHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BLZ945 (Sotuletinib) Procurement Guide for CSF-1R Research: Potency and Selectivity Defined


BLZ945 (sotuletinib; CAS 953769-46-5) is an orally bioavailable small-molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R/c-Fms) with an IC50 of 1 nM [1]. It is structurally characterized as 4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide (C20H22N4O3S, MW 398.48) [2]. Originally developed by Novartis for suppressing tumor-induced osteolytic lesions in metastatic disease [3], BLZ945 is classified among selective CSF-1R inhibitors—distinct from multi-kinase inhibitors such as pexidartinib (PLX3397) that concurrently target c-Kit and FLT3 [4].

Why Generic CSF-1R Inhibitor Substitution Fails: BLZ945 Differentiation Rationale


CSF-1R inhibitors cannot be treated as interchangeable reagents due to substantial differences in target selectivity profiles, brain penetration characteristics, and efflux transporter substrate status. Multi-kinase inhibitors such as pexidartinib (PLX3397) concurrently inhibit c-Kit (IC50 10 nM) and FLT3 (IC50 160 nM) [1], introducing confounding off-target effects in immunology and neuro-oncology studies. Conversely, other selective CSF-1R inhibitors like ARRY-382 exhibit reduced potency (IC50 9 nM) and lack the extensive brain-penetrant validation that defines BLZ945 in glioblastoma models [2]. BLZ945 possesses a distinct metabolic profile characterized by isomerization to a pharmacologically active diastereomer (M9) accounting for 24% of intrinsic clearance in human hepatocytes—a property not documented for its closest analogs and directly relevant to pharmacokinetic interpretation [3]. The evidence below quantifies precisely where BLZ945 differs from pexidartinib (PLX3397), ARRY-382, GW2580, and JNJ-40346527 across potency, selectivity, metabolic fate, brain penetrance, and efflux transporter interaction.

BLZ945 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


BLZ945 vs. Pexidartinib (PLX3397): CSF-1R Potency and Selectivity Window Comparison

BLZ945 inhibits CSF-1R with an IC50 of 1 nM, representing a 20-fold greater biochemical potency than pexidartinib (CSF-1R IC50 20 nM) [1]. Critically, BLZ945 exhibits >1,000-fold selectivity over c-Kit (IC50 3.2 μM) and PDGFRβ (IC50 4.8 μM) [2], whereas pexidartinib inhibits c-Kit with an IC50 of 10 nM—only 2-fold selective for CSF-1R over c-Kit [1]. This translates to BLZ945 having approximately 320-fold greater selectivity over c-Kit compared to pexidartinib. Both compounds inhibit CSF-1R-driven functional endpoints: BLZ945 suppresses CSF-1-dependent proliferation of MNFS60 cells and BMDMs with EC50 67 nM [3], while pexidartinib is classified among multi-kinase inhibitors with concurrent FLT3 activity (IC50 160 nM) absent in BLZ945 [1].

CSF-1R inhibition kinase selectivity TAM targeting glioblastoma

BLZ945 vs. ARRY-382: Biochemical Potency for CSF-1R Inhibition

BLZ945 demonstrates a CSF-1R IC50 of 1 nM [1], which is 9-fold more potent biochemically than ARRY-382 (CSF-1R IC50 9 nM) . Both compounds are classified as selective CSF-1R inhibitors within the same subclass, distinct from multi-kinase inhibitors such as pexidartinib [2]. The 9-fold potency differential, while smaller than that observed versus multi-kinase inhibitors, remains relevant for applications requiring maximal target engagement at lower compound concentrations or where compound solubility limits achievable doses.

CSF-1R inhibitor kinase assay potency selective inhibitor

BLZ945 vs. PLX5622 and JNJ-40346527: Comparative CSF-1R Potency

Among brain-penetrant selective CSF-1R inhibitors, BLZ945 (IC50 1 nM) [1] exhibits 3.2-fold greater biochemical potency than JNJ-40346527 (edicotinib; IC50 3.2 nM) . PLX5622, a frequently used alternative for microglia depletion studies, shows lower selectivity with concurrent FLT3 and KIT activity . The 1 nM potency of BLZ945 represents the highest documented biochemical potency within the class of selective brain-penetrant CSF-1R inhibitors for which comparable data are available.

CSF-1R inhibition microglia depletion potency comparison

BLZ945 vs. Pexidartinib: Brain Penetration and Efflux Transporter Substrate Profile

Direct comparative assessment of brain penetrance in preclinical models demonstrates that both BLZ945 and pexidartinib exhibit limited brain permeability, with brain-to-plasma ratios of 0.1 for each compound [1]. However, the two compounds differ substantially in their efflux transporter substrate profiles: BLZ945 is a substrate for both ABCB1 (P-glycoprotein) and ABCG2 (BCRP), whereas pexidartinib is transported primarily by ABCB1 alone [1]. This differential substrate specificity carries significant implications for interpreting CNS-targeted studies and for potential drug-drug interaction risks when co-administered with transporter inhibitors. Both compounds nevertheless achieve microglial ablation when administered at high doses, albeit accompanied by depletion of oligodendrocyte progenitor cells (OPCs) and peripheral tissue macrophages [1].

brain penetration blood-brain barrier ABCB1 ABCG2 efflux transporter CNS pharmacokinetics

BLZ945 Unique Metabolic Profile: Isomerization to Pharmacologically Active M9 Metabolite

BLZ945 undergoes a distinctive metabolic pathway not documented for its CSF-1R inhibitor analogs: isomerization via P450 oxidation followed by aldo-keto reduction to yield a pharmacologically active diastereomer, designated M9 [1]. This isomerization pathway accounts for 24% of the intrinsic clearance of BLZ945 in human hepatocytes [1]. The M9 metabolite is approximately 4-fold less potent than the parent compound at inhibiting CSF-1R, yet retains pharmacological activity [1]. This metabolic property is compound-specific—no comparable isomerization pathway or active metabolite has been reported for pexidartinib, ARRY-382, GW2580, or JNJ-40346527.

drug metabolism P450 oxidation isomerization pharmacologically active metabolite hepatocyte clearance

BLZ945 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Glioblastoma and CNS Tumor Immunology Requiring Selective CSF-1R Blockade

Researchers studying TAM-mediated immune suppression in glioblastoma should select BLZ945 based on its validated brain-penetrant properties and extensive in vivo efficacy characterization. In the PDGFB-driven proneural glioblastoma mouse model, BLZ945 monotherapy extended median survival from 5.7 weeks (vehicle) to >26 weeks with 64.3% of treated animals surviving to the study endpoint [1]. This 4.6-fold survival extension was achieved without direct cytotoxicity toward glioma cells, confirming a mechanism dependent on TAM reprogramming rather than tumor cell targeting [1]. For applications requiring enhanced tumor-specific delivery, dendrimer-conjugated BLZ945 (D-BLZ) provides >5-fold higher tumor accumulation relative to contralateral brain and extends survival by >30% compared to free BLZ945 [2].

Scenario 2: Microglia Depletion Studies Requiring Transporter Substrate Characterization

For studies involving microglial depletion in CNS disease models, BLZ945 provides the advantage of a fully characterized efflux transporter substrate profile. Direct head-to-head comparison with pexidartinib demonstrates that BLZ945 is a substrate for both ABCB1 and ABCG2, enabling researchers to anticipate and control for transporter-mediated efflux effects through appropriate genetic models or pharmacological inhibition [1]. This characterization is essential for interpreting brain exposure data and for designing experiments involving ABCB1/ABCG2 knockout animals or co-administered transporter inhibitors.

Scenario 3: Osteoclast Biology and Bone Metastasis Studies

Investigators studying tumor-induced osteolysis should prioritize BLZ945 based on its original development indication and validated pharmacodynamic markers. A single 200 mg/kg oral dose of BLZ945 suppresses CSF-1R phosphorylation by >50% for more than 16 hours in the MNFS60 allograft model [1]. Daily dosing at 200 mg/kg achieves >50% reduction in osteolytic lesion severity in both MDA-MB-231Luc breast cancer and PC-3MLuc prostate cancer TIO models, with correlative reduction in serum TRAP5b, a marker of osteoclast activity [1].

Scenario 4: Selectivity-Critical Immuno-Oncology Research Requiring Clean CSF-1R Pharmacology

In immuno-oncology studies where off-target kinase inhibition would confound mechanistic interpretation, BLZ945 offers >1,000-fold selectivity over c-Kit (IC50 3.2 μM) and PDGFRβ (IC50 4.8 μM), and no meaningful inhibition of >200 additional kinases tested [1]. This 320-fold greater selectivity over c-Kit compared to pexidartinib ensures that observed immunological effects—including macrophage polarization, CD8+ T cell infiltration enhancement, and TAM depletion—can be confidently attributed to CSF-1R inhibition rather than concurrent c-Kit, FLT3, or PDGFRβ blockade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blz 945; blz-945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.